molecular formula C22H21O4P B14583140 Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate CAS No. 61565-68-2

Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate

Cat. No.: B14583140
CAS No.: 61565-68-2
M. Wt: 380.4 g/mol
InChI Key: UGMJTZAOSKAZRX-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a central phosphorous atom bonded to two methoxy groups and a 2-oxo-1,1,2-triphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate typically involves the reaction of triphenylacetaldehyde with dimethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s reactivity is largely due to the electron-withdrawing nature of the phosphonate group, which makes the central carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-oxoheptylphosphonate
  • Dimethyl (hexanoylmethyl)phosphonate
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate

Uniqueness

Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is unique due to its triphenylethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other phosphonates with simpler alkyl groups. Additionally, the presence of three phenyl rings can influence the compound’s solubility and interaction with other molecules, making it particularly useful in specialized applications.

Properties

CAS No.

61565-68-2

Molecular Formula

C22H21O4P

Molecular Weight

380.4 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,2,2-triphenylethanone

InChI

InChI=1S/C22H21O4P/c1-25-27(24,26-2)22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21(23)18-12-6-3-7-13-18/h3-17H,1-2H3

InChI Key

UGMJTZAOSKAZRX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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